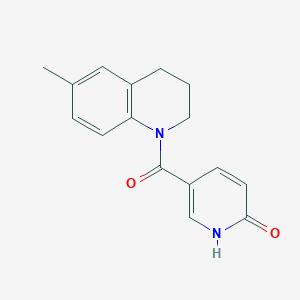
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one, also known as MQPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has been found to have various biochemical and physiological effects.
作用机制
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one inhibits proteases by binding to the active site of the enzyme and preventing substrate binding. It has been found to be a competitive inhibitor of thrombin, trypsin, and factor Xa. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombosis. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been shown to have anti-tumor effects by inhibiting the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
实验室实验的优点和局限性
One of the advantages of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one in lab experiments is its high potency as a protease inhibitor. It has been found to be more potent than other commonly used protease inhibitors, such as hirudin and leupeptin. However, one limitation of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one is its relatively high cost compared to other protease inhibitors.
未来方向
There are several future directions for research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one. One area of research is the development of new drugs based on 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one for the treatment of thrombosis, inflammation, and cancer. Another area of research is the investigation of the mechanism of action of 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one and its effects on other proteases and signaling pathways. Finally, the development of new synthesis methods for 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one could lead to cost-effective production of this compound for use in scientific research.
Conclusion:
In conclusion, 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one is a synthetic compound that has been widely used in scientific research as a potent inhibitor of various proteases. It has been found to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of thrombosis, inflammation, and cancer. Future research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one could lead to the development of new drugs and a better understanding of its mechanism of action.
合成方法
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one can be synthesized using a three-step process. The first step involves the condensation of 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl acetoacetate in the presence of a dehydrating agent. The resulting product is then reduced using hydrogen gas and a palladium catalyst to form 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol. The final step involves the reaction of 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol with 2-pyridinecarboxylic acid in the presence of a dehydrating agent to form 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one.
科学研究应用
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research as a potent inhibitor of various proteases, including thrombin, trypsin, and factor Xa. It has also been found to have anticoagulant and anti-inflammatory properties. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been used in the development of new drugs for the treatment of various diseases, including cancer, thrombosis, and inflammation.
属性
IUPAC Name |
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-6-14-12(9-11)3-2-8-18(14)16(20)13-5-7-15(19)17-10-13/h4-7,9-10H,2-3,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMLDNNBYMAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)


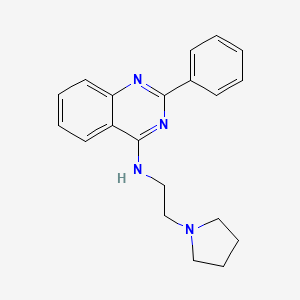
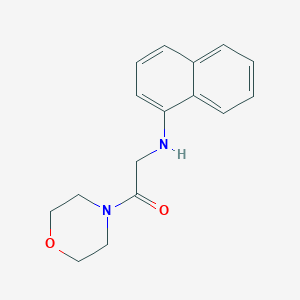
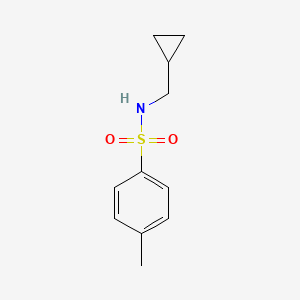
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
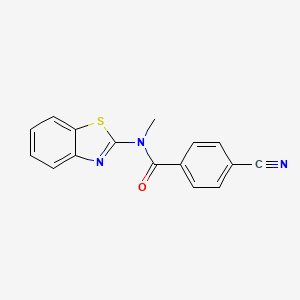
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)